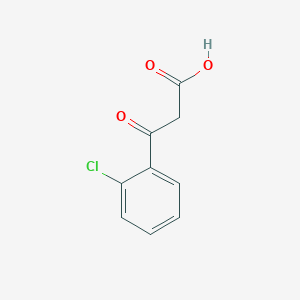

3-(2-Chlorophenyl)-3-oxopropanoic acid

Übersicht

Beschreibung

3-(2-Chlorophenyl)-3-oxopropanoic acid is an organic compound with the molecular formula C9H7ClO3 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a keto group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-3-oxopropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chlorophenyl)-3-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

Oxidation: Formation of this compound derivatives with additional carboxyl groups.

Reduction: Formation of 3-(2-Chlorophenyl)-3-hydroxypropanoic acid.

Substitution: Formation of compounds with various substituents replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Pharmaceutical Development : 3-(2-Chlorophenyl)-3-oxopropanoic acid is being investigated as a pharmaceutical intermediate for developing new drugs. Its unique structural features allow it to act on specific biological targets, potentially leading to novel therapeutic agents.

- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects on cancer cells by inhibiting enzymes involved in nucleic acid synthesis. This mechanism is critical for the development of anticancer therapies.

2. Biological Activity

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound effectively disrupts bacterial cell walls or interferes with essential metabolic pathways.

3. Enzyme Inhibition Studies

- The compound acts as an inhibitor of specific enzymes, impacting metabolic pathways crucial for cellular function. For instance, studies have shown its potential to inhibit enzymes involved in protein synthesis, leading to reduced cell proliferation in cancerous tissues.

Industrial Applications

1. Agrochemicals

- This compound is utilized in the production of agrochemicals. Its chemical properties make it suitable for synthesizing herbicides and pesticides that target specific plant metabolic processes.

2. Specialty Chemicals

- The compound serves as a building block for synthesizing more complex organic molecules, which are essential in creating various specialty chemicals used across multiple industries.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against clinically relevant pathogens. Results indicated that derivatives with chlorophenyl substitutions showed enhanced activity compared to non-substituted analogs, suggesting that structural modifications can lead to improved efficacy against resistant strains .

Case Study 2: Cancer Therapeutics

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The research highlighted its potential as a lead compound for developing novel anticancer agents targeting specific molecular pathways involved in tumor growth .

Wirkmechanismus

The mechanism of action of 3-(2-Chlorophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes involved in metabolic pathways. For example, it may inhibit enzymes that catalyze the oxidation of phenylpropanoic acid derivatives, thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-Bromophenyl)-3-oxopropanoic acid: Similar structure with a bromine atom instead of chlorine.

3-(2-Fluorophenyl)-3-oxopropanoic acid: Similar structure with a fluorine atom instead of chlorine.

3-(2-Methylphenyl)-3-oxopropanoic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

3-(2-Chlorophenyl)-3-oxopropanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability.

Biologische Aktivität

3-(2-Chlorophenyl)-3-oxopropanoic acid, with the molecular formula C9H7ClO3 and a molecular weight of 198.6 g/mol, is an organic compound notable for its potential biological activities. The compound features a chlorophenyl group attached to a propanoic acid moiety, which contributes to its reactivity and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H7ClO3

- Molecular Weight : 198.6 g/mol

- Structure : Contains a ketone functional group and a chlorophenyl moiety.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound has been identified as a potential inhibitor of cyclin-dependent kinase 8 (CDK8), which plays a crucial role in regulating cell cycle progression and transcription. Inhibition of CDK8 may have therapeutic implications in cancer treatment, particularly against human colorectal carcinoma cells.

2. Antimicrobial Properties

Derivatives of this compound have shown promising antimicrobial properties. Research is ongoing to evaluate its efficacy against various microbial targets, which could lead to the development of new antimicrobial agents.

Case Study 1: CDK8 Inhibition in Colorectal Carcinoma

In vitro studies have demonstrated that this compound effectively inhibits CDK8 activity in human colorectal carcinoma cell lines. The compound's ability to disrupt cell cycle progression was assessed using flow cytometry, revealing significant alterations in cell cycle distribution and increased apoptosis rates compared to control groups.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as novel antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to specific kinases and enzymes involved in cell proliferation and microbial metabolism.

- Reactive Oxygen Species (ROS) Generation : Some derivatives may induce oxidative stress in microbial cells, leading to cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(4-Chlorophenyl)-3-oxopropanoic acid | Similar chlorophenyl structure | Different biological activity profiles |

| Methyl 3-chloro-3-oxopropionate | Methyl ester variant | Primarily used as an intermediate in organic synthesis |

| 3-(2-Iodophenyl)-3-oxopropanoic acid | Iodine substitution instead of chlorine | Different reactivity patterns due to iodine's larger size |

| 4-(2-Chlorophenyl)-4-oxobutanoic acid | Contains a butanoic acid moiety | Potentially different applications in drug development |

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIJVLLYFOYDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504148 | |

| Record name | 3-(2-Chlorophenyl)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76103-96-3 | |

| Record name | 3-(2-Chlorophenyl)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.